(S)-(-)-7-Hydroxy-DPAT hydrochloride
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Overview
Description
(S)-(-)-7-Hydroxy-DPAT hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a selective agonist for dopamine D3 receptors, which makes it a valuable tool for studying the dopaminergic system and its implications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the formation of an intermediate compound through a series of reactions involving aromatic aldehydes, ammonium acetate, and malononitrile under mild conditions.
Cyclization: The intermediate undergoes cyclization to form the core structure of (S)-(-)-7-Hydroxy-DPAT.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-7-Hydroxy-DPAT hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of (S)-(-)-7-Hydroxy-DPAT, which can be used for further research and development.
Scientific Research Applications
(S)-(-)-7-Hydroxy-DPAT hydrochloride has a wide range of applications in scientific research:
Neuropharmacology: It is used to study the dopamine D3 receptor’s role in neurological disorders such as Parkinson’s disease and schizophrenia.
Behavioral Studies: The compound is used in animal models to investigate the effects of dopamine agonists on behavior.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting the dopaminergic system.
Receptor Binding Studies: Researchers use it to understand the binding affinity and selectivity of dopamine receptors.
Mechanism of Action
(S)-(-)-7-Hydroxy-DPAT hydrochloride exerts its effects by selectively binding to dopamine D3 receptors. This binding activates the receptor, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The compound’s high selectivity for D3 receptors makes it a valuable tool for dissecting the specific pathways involved in dopaminergic signaling.
Comparison with Similar Compounds
Similar Compounds
7-OH-DPAT: A non-selective dopamine receptor agonist.
Quinpirole: Another dopamine receptor agonist with a broader receptor profile.
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease.
Uniqueness
(S)-(-)-7-Hydroxy-DPAT hydrochloride is unique due to its high selectivity for dopamine D3 receptors, which allows for more precise studies of this receptor subtype. This selectivity distinguishes it from other dopamine agonists that may interact with multiple receptor subtypes, leading to broader and less specific effects.
Properties
IUPAC Name |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBGJJRWBJWNTG-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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